3-(5-Chloro-2-fluorophenyl)propan-1-ol
Description
3-(5-Chloro-2-fluorophenyl)propan-1-ol is a fluorinated aromatic alcohol with a chloro-fluorophenyl moiety and a three-carbon hydroxyl-terminated chain. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for interactions with biological targets via hydrogen bonding (from the hydroxyl group) and hydrophobic/electronic effects (from the halogenated aromatic ring).
Properties
CAS No. |
135832-53-0 |
|---|---|
Molecular Formula |
C9H10ClFO |
Molecular Weight |
188.62 g/mol |
IUPAC Name |
3-(5-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,1-2,5H2 |
InChI Key |
KXQLTZINLFWGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-(5-Chloro-2-fluorophenyl)propan-1-ol and are analyzed for differences in synthesis, reactivity, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Halogen Substitution : The chloro-fluoro combination in the target compound enhances electron-withdrawing effects compared to methoxy (electron-donating) or nitro (strongly electron-withdrawing) groups in analogs. This impacts reactivity in electrophilic substitution or nucleophilic addition reactions .
- Functional Group Influence : The primary alcohol in the target compound offers hydrogen-bonding capability absent in ketone-bearing analogs (e.g., 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one), affecting solubility and metabolic stability .
Physicochemical and Analytical Data
- Polarity : The target compound’s hydroxyl group increases polarity (logP ~1.5 estimated) compared to trifluoromethyl ketones (logP ~2.8 for 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one) .
- Spectroscopic Signatures : Fluorine atoms in the target compound produce distinct ¹⁹F NMR shifts (δ ~-110 to -120 ppm for aryl-F), differing from nitro-group-containing analogs (e.g., IV-9’s nitropyridine δ ~8.5 ppm in ¹H NMR) .
Research Implications and Gaps
- Synthetic Optimization : Further studies are needed to optimize the target’s synthesis, particularly in minimizing byproducts from competing halogen interactions (Cl vs. F).
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